[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Hydrogen-bond donor count Predicted pKa Lipophilicity modulation

This racemic Cbz-protected amino alcohol is a strategic building block for kinase and GPCR libraries, combining a tertiary N-methyl carbamate, a primary alcohol, and a 3-position exit vector. Its zero H-bond donor count favors passive BBB penetration for CNS programs, while the Cbz group enables orthogonal deprotection alongside acid-labile groups. - Distinct ~60° exit vector vs. 4-substituted analogs for diverse chemical space sampling. - Racemic mixture reduces cost 30-50% vs. enantiopure forms for early-stage SAR. - N-Methylation eliminates a carbamate H-bond donor, altering metabolic stability and pKa (15.00 ± 0.10).

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B7916946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O3/c1-17(15-8-5-9-18(12-15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3
InChIKeyDOHVETKXYNZRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Piperidine Intermediate for Drug Discovery


[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1353973-39-3) is a racemic N-methyl-Cbz-protected 3-aminopiperidine derivative bearing a hydroxyethyl substituent on the piperidine nitrogen . With molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol, it combines a benzyl carbamate (Cbz) protecting group, a tertiary N-methyl carbamate, and a primary alcohol handle—three orthogonal functional groups that enable sequential synthetic manipulations . This compound serves as a versatile building block for medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and CNS-penetrant molecules, where the precise placement of the N-methyl group and the hydroxyethyl arm on the piperidine scaffold critically influences downstream structure-activity relationships .

Scaffold Design

Orthogonal Cbz, N-methyl carbamate, and hydroxyethyl handles enable sequential synthetic manipulations

Screening Stage

Racemate supports early-stage CNS-penetrant kinase and GPCR SAR exploration

Vector Geometry

3-Amino-piperidine core presents a distinct exit vector for fragment-based design

Why Generic Piperidine Analogs Cannot Substitute


Piperidine-based Cbz-protected amino alcohols are not interchangeable building blocks. The N-methyl carbamate motif present in CAS 1353973-39-3 eliminates the hydrogen-bond donor capacity of the carbamate nitrogen, in contrast to the corresponding NH-carbamate analog (CAS 1353984-55-0), which retains an additional H-bond donor . This single methylation event alters the compound's predicted pKa (15.00 ± 0.10) , lipophilicity, and metabolic stability profile, directly affecting reaction selectivity during subsequent N-deprotection, alkylation, or coupling steps . Furthermore, regioisomeric variants such as the 4-substituted piperidine analog (CAS 1353978-29-6) present the reactive amine at a different vector angle, leading to divergent molecular geometries in final target molecules . Substituting any of these analogs without experimental validation risks compromising synthetic yield, intermediate crystallinity, and ultimately the biological activity of the final compound.

N-Methyl vs NH Carbamate

Methylation removes the H-bond donor, shifting predicted pKa, lipophilicity, and metabolic stability — reaction selectivity may differ.

Cbz vs Boc Protecting Group

Cbz requires neutral hydrogenolysis; substituting a Boc analog demands acidic conditions that can protonate amines or degrade the hydroxyethyl group.

3- vs 4-Regioisomer

The 3-position vector (~60°) vs 4-position (~0°) alters pharmacophoric geometry despite identical molecular weight — may affect target binding.

Quantitative Differentiation from Closest Analogs


N-Methyl vs. NH-Carbamate: H-Bond Donor Impact

The target compound bears an N-methyl group on the carbamate nitrogen, resulting in zero hydrogen-bond donors on the carbamate moiety, compared to one H-bond donor for the direct NH-carbamate analog CAS 1353984-55-0 . This structural difference is reflected in the predicted pKa of 15.00 ± 0.10 for the target compound , whereas the NH analog is expected to exhibit a lower pKa (typically ~13–14 for secondary carbamates) due to the acidic N–H proton. While direct experimental pKa comparison data are not available for this specific pair, this class-level difference in H-bond donor count is well-established to influence membrane permeability, CYP450 metabolic stability, and aqueous solubility in medicinal chemistry campaigns [1].

N-Methyl vs NH
Class-level
Target: 0 H-bond donors
Comparator: 1 H-bond donor
pKa target 15.00 ± 0.10 vs expected ~13–14
May affect CNS permeability screening and metabolic N-dealkylation profile
Predicted data; experimental pKa not located
Hydrogen-bond donor count Predicted pKa Lipophilicity modulation

Cbz vs. Boc: Orthogonal Deprotection Strategies

The target compound employs a Cbz protecting group, which is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the Boc-protected analog CAS 1353952-40-5 requires acidic conditions (TFA or HCl) for deprotection . This orthogonal reactivity is essential when the molecule contains acid-sensitive functionality elsewhere. The target compound's Cbz group can be removed quantitatively without affecting the hydroxyethyl arm or the N-methyl group, while the Boc group in CAS 1353952-40-5 would necessitate acidic conditions that may protonate the tertiary amine or induce elimination of the hydroxyethyl group. The molecular weight difference is also notable: target 292.37 g/mol vs. Boc analog 244.33 g/mol, reflecting a 48 g/mol mass increase that contributes to differential crystallinity and purification behavior .

Cbz vs Boc Deprotection
Class-level
Cbz: H₂/Pd, neutral
Boc: TFA/HCl, acidic
MW target 292.37 vs Boc analog 244.33 g/mol
Enables orthogonal deprotection strategies for acid-sensitive intermediates
Standard protocols
Protecting group orthogonality Hydrogenolytic deprotection Acid lability

Racemic vs. Enantiopure: Cost and Stereochemical Utility

CAS 1353973-39-3 is supplied as a racemic mixture (≥95% purity) , whereas the (S)-enantiomer (CAS 1354003-57-8) and (R)-enantiomer (CAS 1354001-68-5) are available as chirally pure building blocks . For achiral synthetic targets or routes where racemization is inconsequential, the racemic mixture offers a significant cost advantage—typically 30–50% lower in price per gram compared to the enantiopure forms based on vendor listings . However, for stereospecific programs (e.g., tofacitinib intermediate synthesis requiring defined stereochemistry at the piperidine 3-position), the enantiopure versions are mandatory. The racemate thus serves as an economical scouting compound for early-stage SAR exploration, while the enantiopure compounds are reserved for late-stage optimization and scale-up.

Racemate vs Enantiopure Cost
Cross-study
≥95% purity racemate
Enantiopure >97% ee; 30–50% cost premium
Supports cost-efficient early SAR; stereochemistry to verify
Supplier pricing trends
Racemic synthesis Enantiomeric purity Chiral resolution

3-Position vs. 4-Position: Exit Vector Geometry

The target compound places the protected amine at the piperidine 3-position, while the regioisomeric analog CAS 1353978-29-6 anchors the carbamate at the 4-position via a methylene linker . Although both share the molecular formula C₁₆H₂₄N₂O₃ and molecular weight 292.37 g/mol, the 3-substituted scaffold projects the amine vector at approximately 60° relative to the piperidine ring plane, versus approximately 0° (axial/equatorial) for the 4-substituted analog . This geometric divergence is critical in fragment-based drug design and structure-based lead optimization, where the exit vector directly impacts target binding complementarity. Additionally, the 3-position isomer places the carbamate closer to the hydroxyethyl group, potentially enabling intramolecular hydrogen bonding that influences conformational pre-organization, a feature absent in the 4-substituted variant .

3- vs 4-Position Vector
Class-level
3-position ~60°
4-position ~0°
Exit vector geometry may influence target binding complementarity
Molecular modeling inference
Substitution regiochemistry Vector angle Scaffold geometry

High-Value Application Scenarios


CNS-Penetrant Kinase Inhibitor Scouting

The zero H-bond donor count on the N-methyl carbamate (vs. one donor for the NH analog) favors passive blood-brain barrier penetration, making the racemic target compound an economical early-stage intermediate for CNS kinase inhibitor SAR studies where reduced hydrogen bonding correlates with improved CNS exposure [1].

Orthogonal Deprotection in Complex Scaffolds

The Cbz group of the target compound permits hydrogenolytic removal under neutral conditions, orthogonal to acid-labile protecting groups (e.g., Boc, trityl) or base-sensitive esters. This enables its use in multi-step syntheses of alkaloid-like libraries where acid exposure would degrade sensitive functionality .

Fragment-Based Design with 3-Amino-Piperidine Vector

The 3-position substitution provides a distinct exit vector (~60° from the piperidine ring plane) compared to the 4-position analog (~0°). Fragment libraries incorporating this scaffold sample a unique region of chemical space for target-based screening against GPCRs and ion channels .

Cost-Efficient Racemic Intermediate for Achiral Optimization

For programs where the final target lacks stereochemical requirements at the piperidine 3-position, the racemic mixture offers a 30–50% cost reduction relative to enantiopure forms, allowing larger-scale SAR exploration before committing to chiral synthesis .

Application
Selection Property
Validation Focus
CNS kinase inhibitor SAR
N-methyl zero H-bond donor
Brain penetration model assessment
Complex alkaloid-like synthesis
Cbz hydrogenolytic lability
Acid-sensitive group compatibility
Fragment-based GPCR/ion channel screening
3-position exit vector geometry
Binding complementarity modeling
Achiral target SAR exploration
Racemic cost efficiency
Stereochemical requirement check
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